Tanimilast

Overview

Description

CHF-6001 is a novel inhaled phosphodiesterase-4 inhibitor developed by Chiesi Farmaceutici. It has shown high preclinical efficacy and is well-tolerated in humans. This compound is primarily designed for the treatment of chronic obstructive pulmonary disease and asthma .

Preparation Methods

The preparation of CHF-6001 involves the synthesis of a selective phosphodiesterase-4 inhibitor. The compound is administered using a proprietary multidose reservoir dry powder inhaler known as NEXThaler. The synthetic route and reaction conditions for CHF-6001 are proprietary and not publicly disclosed. it is known that the compound is produced in an extrafine formulation with a mass median aerodynamic diameter of less than or equal to two micrometers .

Chemical Reactions Analysis

CHF-6001 undergoes various chemical reactions, primarily focusing on its role as a phosphodiesterase-4 inhibitor. The compound inhibits the activation of oxidative burst in neutrophils and eosinophils, neutrophil chemotaxis, and the release of interferon-gamma from CD4+ T cells. It is more potent than previously described phosphodiesterase-4 inhibitors, including roflumilast and cilomilast . The major products formed from these reactions include the inhibition of tumor necrosis factor-alpha release and the reduction of leukocyte infiltration .

Scientific Research Applications

Pharmacological Properties

Tanimilast is characterized by its high potency and selectivity for PDE4, exhibiting an inhibitory concentration (IC50) of approximately 0.026 nM, making it significantly more potent than other PDE4 inhibitors like roflumilast and cilomilast . Its selectivity is over 20,000-fold compared to other phosphodiesterases, which minimizes off-target effects and enhances its therapeutic profile .

Chronic Obstructive Pulmonary Disease (COPD)

This compound is currently undergoing phase III clinical trials for its application in COPD management. Preliminary studies indicate that it can reduce exacerbation rates in patients with chronic bronchitis when used as an add-on therapy to existing treatments .

Asthma

In asthma models, this compound has demonstrated efficacy in both Th2 and non-Th2 pathways. It significantly reduces eosinophilic inflammation and modulates cytokine profiles associated with severe asthma, suggesting its potential as a treatment for corticosteroid-resistant cases .

Efficacy in Asthma Models

In preclinical studies using house dust mite-driven mouse models of asthma:

- Th2 Model : this compound reduced eosinophil counts by 42% at a dose of 0.3 mg/kg and 67% at 1 mg/kg.

- Non-Th2 Model : It maintained a significant effect on eosinophils (68% reduction at 3 mg/kg), indicating its broad applicability across different asthma phenotypes .

Immunomodulatory Effects

Research has shown that this compound can modulate immune responses during viral infections, such as COVID-19. It was found to decrease the production of Th1-polarizing cytokines without impairing dendritic cell maturation, suggesting a favorable profile for managing inflammatory responses during viral infections .

Summary of Findings

| Application Area | Key Findings | Clinical Stage |

|---|---|---|

| COPD | Reduces exacerbations; well tolerated | Phase III |

| Asthma | Effective in Th2 and non-Th2 models; reduces eosinophils | Preclinical/Clinical Trials |

| COVID-19 | Modulates immune response; decreases pro-inflammatory cytokines | Research Stage |

Mechanism of Action

CHF-6001 exerts its effects by inhibiting phosphodiesterase-4, an enzyme that mediates the breakdown of cyclic adenosine monophosphate. By inhibiting this enzyme, CHF-6001 increases the levels of cyclic adenosine monophosphate, leading to anti-inflammatory effects in a broad range of cell types. The compound has shown dose-proportional systemic exposure and a mean half-life ranging from 40 to 49 hours . The molecular targets and pathways involved include the inhibition of tumor necrosis factor-alpha release and the reduction of leukocyte infiltration .

Comparison with Similar Compounds

CHF-6001 is compared with other phosphodiesterase-4 inhibitors such as roflumilast, crisaborole, apremilast, and ibudilast. While roflumilast is taken orally and associated with higher incidence of systemic adverse events, CHF-6001 is an inhaled formulation with low systemic exposure, making it more suitable for patients with chronic obstructive pulmonary disease . The greater effect of CHF-6001 in a defined chronic obstructive pulmonary disease subgroup is similar to that observed with roflumilast .

Similar Compounds

- Roflumilast

- Crisaborole

- Apremilast

- Ibudilast

CHF-6001 stands out due to its inhaled formulation and high preclinical efficacy, making it a promising candidate for the treatment of respiratory diseases .

Biological Activity

Tanimilast, also known as CHF6001, is a novel inhaled phosphodiesterase-4 (PDE4) inhibitor that has garnered attention for its anti-inflammatory properties, particularly in the context of chronic obstructive pulmonary disease (COPD) and asthma. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and safety profile.

This compound exerts its biological effects primarily through the inhibition of PDE4, an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP). Increased levels of cAMP lead to reduced inflammation by modulating various immune cell functions:

- Inhibition of Cytokine Release : this compound has been shown to significantly reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 from dendritic cells and other immune cells . This modulation is particularly relevant in conditions characterized by excessive inflammatory responses.

- Neutrophil Activity : In studies involving human neutrophils, this compound decreased the adhesion and degranulation processes, thereby mitigating tissue damage associated with inflammatory diseases. It was found to inhibit the release of elastase and myeloperoxidase (MPO) in a dose-dependent manner, with IC50 values indicating high potency in the nanomolar range .

Efficacy in Clinical Studies

This compound has undergone extensive clinical evaluation, demonstrating significant efficacy in reducing symptoms and exacerbations in patients with COPD and asthma:

- Phase IIa Study : In a clinical trial (NCT03004417), this compound led to a reduction in inflammatory markers in both blood and induced sputum from COPD patients. This study highlighted its potential to alleviate severe tissue damage caused by neutrophilic inflammation .

- Preclinical Models : Experimental studies have shown that this compound effectively modulates inflammation in various rodent models of pulmonary inflammation. It demonstrated superior potency compared to other PDE4 inhibitors like roflumilast .

Safety Profile

One of the significant advantages of this compound is its favorable safety profile compared to traditional oral PDE4 inhibitors. Clinical trials have reported minimal class-related side effects such as nausea or diarrhea, which are commonly associated with other PDE4 inhibitors. The inhaled formulation minimizes systemic exposure while maximizing localized therapeutic effects in the lungs .

Comparative Potency

The following table summarizes the comparative potency of this compound against other PDE4 inhibitors:

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| This compound | 0.026 ± 0.006 | >20,000-fold vs. other PDEs |

| Roflumilast | 0.26 | Moderate |

| Cilomilast | 23.4 | Low |

Case Studies and Research Findings

- Case Study on COPD : A notable study indicated that this compound improved lung function and reduced exacerbation rates among COPD patients over a 12-week treatment period. Patients reported fewer episodes of acute exacerbations compared to those receiving placebo .

- Asthma Models : In murine models driven by house dust mite exposure, this compound effectively reduced airway hyperresponsiveness and eosinophilic inflammation, showcasing its potential as a therapeutic agent for asthma management .

- Dendritic Cell Modulation : Research demonstrated that this compound could skew dendritic cell responses towards a Th2 phenotype without impairing their ability to activate CD4+ T cells, indicating its nuanced role in immune modulation .

Properties

IUPAC Name |

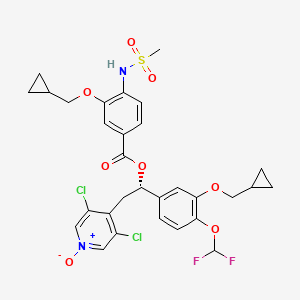

[(1S)-1-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]-2-(3,5-dichloro-1-oxidopyridin-1-ium-4-yl)ethyl] 3-(cyclopropylmethoxy)-4-(methanesulfonamido)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30Cl2F2N2O8S/c1-45(39,40)35-24-8-6-20(11-27(24)41-15-17-2-3-17)29(37)43-26(12-21-22(31)13-36(38)14-23(21)32)19-7-9-25(44-30(33)34)28(10-19)42-16-18-4-5-18/h6-11,13-14,17-18,26,30,35H,2-5,12,15-16H2,1H3/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFBPAOSTLMYIV-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)C(=O)OC(CC2=C(C=[N+](C=C2Cl)[O-])Cl)C3=CC(=C(C=C3)OC(F)F)OCC4CC4)OCC5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)C(=O)O[C@@H](CC2=C(C=[N+](C=C2Cl)[O-])Cl)C3=CC(=C(C=C3)OC(F)F)OCC4CC4)OCC5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30Cl2F2N2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

687.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239278-59-1 | |

| Record name | Tranimilast [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239278591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHF-6001 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12800 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRANIMILAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0984EU6E2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.